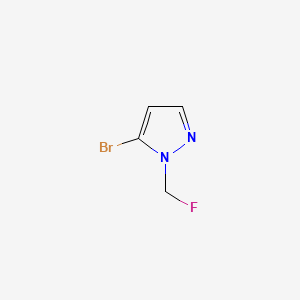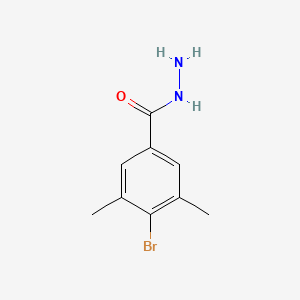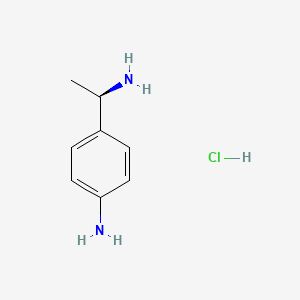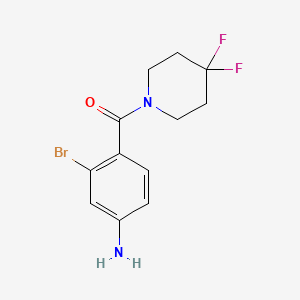![molecular formula C14H11FN2 B13684080 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B13684080.png)
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fluorinated phenyl group and a methyl-substituted imidazo[1,2-a]pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluoroaniline with 2-bromo-3-methylpyridine in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques to ensure high purity .
化学反应分析
Types of Reactions
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOCH3 in methanol or KOtBu in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while reduction can produce reduced imidazo[1,2-a]pyridine derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects .
相似化合物的比较
Similar Compounds
2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure but with the fluorine atom on the 4-position of the phenyl ring.
2-(3-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of fluorine.
2-(3-Fluorophenyl)-6-ethylimidazo[1,2-a]pyridine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(3-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the fluorine atom and the methyl group, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable scaffold for drug design .
属性
分子式 |
C14H11FN2 |
|---|---|
分子量 |
226.25 g/mol |
IUPAC 名称 |
2-(3-fluorophenyl)-6-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11FN2/c1-10-5-6-14-16-13(9-17(14)8-10)11-3-2-4-12(15)7-11/h2-9H,1H3 |
InChI 键 |
XJRAQVXPKFDBDK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Boc-2-(methoxymethylene)-7-azaspiro[3.5]nonane](/img/structure/B13684011.png)
![2-Isothiocyanatobenzo[d]oxazole](/img/structure/B13684018.png)









![7-Bromoimidazo[1,2-B]pyridazine](/img/structure/B13684088.png)

